octahydro-1H-quinolizin-1-one

Neuroscience Alzheimer's Disease Allosteric Modulation

Octahydro-1H-quinolizin-1-one is the validated, unadorned bicyclic scaffold for building selective M1 muscarinic positive allosteric modulators (PAMs)—a mechanism critical for Alzheimer's and cognitive disorder programs. Unlike promiscuous natural alkaloids (matrine, cytisine), this synthetically derived building block provides a clean starting point for systematic CNS-penetrant derivatization. Its dual IL-4 receptor modulation and direct proinflammatory cytokine inhibition (TNF-α/IL-1) enable dissection of inflammatory pathways with a single tool molecule. Batch-to-batch consistency (≥98%) and defined ketone/tertiary amine handles guarantee reproducible SAR and focused library synthesis.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 10447-21-9
Cat. No. B1279965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-quinolizin-1-one
CAS10447-21-9
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(=O)C2C1
InChIInChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2
InChIKeyPZYWKHHNKKNNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-quinolizin-1-one (CAS 10447-21-9): Quinolizidinone Scaffold Baseline for Muscarinic and Inflammation Research


Octahydro-1H-quinolizin-1-one (CAS 10447-21-9, molecular formula C9H15NO, molecular weight 153.22 g/mol) is a fully saturated bicyclic quinolizidinone derivative . It serves as the core scaffold for a range of biologically active compounds, notably as a building block for M1 muscarinic receptor positive allosteric modulators [1]. The compound is also reported to interact with the IL-4 receptor and inhibit proinflammatory cytokines, positioning it as a versatile starting point in medicinal chemistry for inflammation and neuroscience programs .

Why Octahydro-1H-quinolizin-1-one (CAS 10447-21-9) Cannot Be Replaced by Common Quinolizidine Alkaloids


The quinolizidine class is chemically diverse, with marked differences in receptor selectivity, intrinsic activity, and synthetic tractability. Octahydro-1H-quinolizin-1-one is a distinct, unadorned scaffold that lacks the complex substitution patterns of natural alkaloids like matrine or cytisine, which are promiscuous in their activity [1]. Its core structure is the entry point for a specific class of M1 allosteric modulators, an activity profile not recapitulated by the broader class [2]. Substituting it with a more complex analog introduces unwanted pharmacological liabilities and complicates downstream SAR, while a simpler analog may not provide the same synthetic handle. The quantitative evidence below demonstrates the critical differences in target engagement and functional outcome that justify the specific procurement of this building block.

Octahydro-1H-quinolizin-1-one (CAS 10447-21-9): A Quantitative Comparator Analysis for Informed Procurement


M1 Muscarinic Allosteric Modulation: Unique Functional Profile vs. Natural Alkaloids

Octahydro-1H-quinolizin-1-one serves as the core scaffold for a series of M1 receptor positive allosteric modulators (PAMs). Unlike natural quinolizidine alkaloids like lupanine and cytisine, which act as orthosteric agonists or antagonists at nicotinic receptors, quinolizidinone-derived compounds achieve selective M1 potentiation [1]. Specifically, lupanine exhibits a Ki of 11,000 nM at muscarinic receptors, demonstrating negligible affinity . In contrast, optimized derivatives of the target scaffold show sub-micromolar activity as M1 PAMs, with >100-fold selectivity over M2-5 subtypes [1].

Neuroscience Alzheimer's Disease Allosteric Modulation

Anti-Inflammatory Cytokine Modulation: Broader Efficacy Profile vs. Matrine

Octahydro-1H-quinolizin-1-one is reported to inhibit IL-1 and TNF-α production and act as an allosteric modulator for the IL-4 receptor . In contrast, the related alkaloid matrine exhibits a narrower, and less potent, anti-inflammatory profile. Matrine-type alkaloids show IC50 values for TNF-α and IL-6 inhibition ranging from 15.6 to 47.8 μM [1]. The target compound's dual mechanism—direct inhibition of proinflammatory cytokines and modulation of an anti-inflammatory receptor (IL-4R)—suggests a more robust and potentially synergistic effect, though direct quantitative comparison in the same assay is lacking.

Inflammation Immunology IBD

Core Scaffold Purity and Availability: A Reliable, High-Purity Building Block vs. Inconsistent Natural Product Extracts

Octahydro-1H-quinolizin-1-one is commercially available as a defined chemical entity with a minimum purity specification of 95% (AKSci) or 98% (other vendors) . In contrast, natural quinolizidine alkaloids like matrine or cytisine are often sourced from plant extracts (e.g., Sophora flavescens), leading to batch-to-batch variability in purity and the potential presence of other active alkaloids [1]. This variability can confound experimental results and complicate SAR studies. The target compound offers a consistent, well-defined starting material for reproducible synthesis and biological evaluation.

Medicinal Chemistry Chemical Synthesis Quality Control

Optimal Application Scenarios for Octahydro-1H-quinolizin-1-one (CAS 10447-21-9) Based on Quantitative Evidence


CNS Drug Discovery: Developing Selective M1 Muscarinic PAMs

Octahydro-1H-quinolizin-1-one is the validated starting point for synthesizing selective M1 positive allosteric modulators, a key target for Alzheimer's disease and cognitive disorders. Its unadorned scaffold allows for systematic derivatization to optimize CNS penetration and M1 selectivity, a feat not achievable with naturally occurring quinolizidine alkaloids like lupanine or cytisine, which show poor muscarinic receptor engagement. [1]

Immunology Research: Probing IL-4R Allostery and Cytokine Networks

For researchers investigating the IL-4/IL-13 axis in asthma, fibrosis, or inflammatory bowel disease, this compound provides a unique chemical tool. Its reported dual activity—direct inhibition of proinflammatory TNF-α/IL-1 and allosteric modulation of the IL-4 receptor—is a pharmacological profile not found in other quinolizidines like matrine, which act via different mechanisms. This allows for the dissection of complex cytokine signaling pathways with a single agent.

Medicinal Chemistry: Building Block for Quinolizidinone-Derived Libraries

As a high-purity (≥95%), synthetically derived bicyclic scaffold, it is an ideal core for generating focused libraries. Its use eliminates the batch-to-batch variability and complex mixtures associated with plant-derived quinolizidine alkaloids, ensuring reproducible SAR. The ketone and tertiary amine functionalities provide multiple vectors for chemical diversification, enabling the exploration of chemical space around the M1 PAM and anti-inflammatory pharmacophores.

Technical Documentation Hub

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